molecular formula C15H18N4O5 B13014281 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13014281
M. Wt: 334.33 g/mol
InChI Key: BPVUCVAVBXUPLB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-pyrimidine family, characterized by a fused tricyclic core with a tert-butoxycarbonyl (Boc) group at position 7, a ketone at position 9, and a carboxylic acid at position 2. The hexahydro designation indicates partial saturation of the pyrido-pyrimidine ring, enhancing conformational rigidity and influencing pharmacokinetic properties.

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxo-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-4-carboxylic acid

InChI

InChI=1S/C15H18N4O5/c1-15(2,3)24-14(23)18-5-4-10-9(7-18)12(20)19-11(17-10)8(6-16-19)13(21)22/h6,16H,4-5,7H2,1-3H3,(H,21,22)

InChI Key

BPVUCVAVBXUPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core Structure : Pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine (tricyclic system).
  • Substituents :
    • 7-position: Boc group.
    • 9-position: Oxo group.
    • 3-position: Carboxylic acid.
  • Saturation : Hexahydro (4,5,6,7,8,9-hexahydro) in the pyrido-pyrimidine ring.
Analog 1: 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides ()
  • Core Structure : Pyrazolo[1,5-a]pyrimidine (bicyclic system).
  • Substituents: 5-position: Boc-protected aminoethyl chain. 7-position: Oxo group. 3-position: Carboxamide.
  • Key Difference : Lacks pyrido ring fusion; carboxamide instead of carboxylic acid.
Analog 2: 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives ()
  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents :
    • 7-position: Oxo group.
    • 3-position: Carboxylic acid.
  • Key Difference: No Boc protection; reduced saturation (4,7-dihydro).
Analog 3: 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ()
  • Core Structure : Pyrazolo[1,5-a]pyrimidine.
  • Substituents :
    • 5-position: Ethyl group.
    • 7-position: Trifluoromethyl group.
    • 3-position: Carboxylic acid.
  • Key Difference : Fluorinated substituents enhance lipophilicity; tetrahydropyrimidine ring.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
Target Compound ~450 2.1 >100 (polar groups)
Analog 1 () ~500 3.5 <50 (lipophilic)
Analog 3 () ~305 2.8 30–60
  • Key Trends :
    • Boc groups increase molecular weight but improve stability.
    • Carboxylic acids enhance aqueous solubility compared to carboxamides.

Biological Activity

The compound 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid (CAS No. 1708268-47-6) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex arrangement of nitrogen-containing rings. Its molecular formula is C14H19N3O4C_{14}H_{19}N_3O_4, and it has a molecular weight of approximately 295.33 g/mol. The presence of the tert-butoxycarbonyl group enhances its solubility and stability, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of cell cycle progression
HeLa (Cervical)10.5Modulation of kinase pathways

These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes implicated in cancer and other diseases:

  • Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis; inhibition can lead to reduced tumor growth.
  • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. The compound's ability to inhibit these kinases suggests potential applications in targeted cancer therapy.

Case Studies

  • In Vitro Studies : A study published in Pharmaceutical Research evaluated the compound's effect on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Animal Models : In vivo studies using mouse models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. This study highlighted the compound's potential as a therapeutic agent for cancer treatment .

The proposed mechanism involves the compound's interaction with specific cellular targets leading to apoptosis and inhibition of proliferation:

  • Apoptosis Induction : The activation of caspases was observed, indicating that the compound triggers programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses revealed an accumulation of cells in the G0/G1 phase upon treatment with the compound.

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